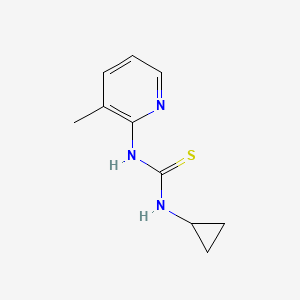![molecular formula C12H12ClN5O2 B4285750 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4285750.png)
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the proliferation and differentiation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of these cytokines and thus suppresses the immune response.
Biochemical and Physiological Effects
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In addition, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce the production of antibodies, which are involved in the humoral immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAK3. This allows for a more targeted approach to immunosuppression, which can reduce side effects. However, one limitation is that it can also inhibit JAK1 and JAK2 at higher concentrations, which can lead to side effects such as anemia and thrombocytopenia.
Zukünftige Richtungen
There are a number of future directions for the study of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of more selective JAK3 inhibitors. This could lead to a more targeted approach to immunosuppression with fewer side effects. Another area of research is the study of the long-term effects of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide on the immune system. This could help to better understand the risks and benefits of using this drug for the treatment of autoimmune diseases. Finally, there is also potential for the use of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide in the treatment of other diseases such as cancer, where cytokine signaling pathways are also involved.
Wissenschaftliche Forschungsanwendungen
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been primarily studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines. By inhibiting JAKs, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of pro-inflammatory cytokines and thus suppresses the immune response.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-18-6-9(10(17-18)11(14)19)16-12(20)15-8-5-3-2-4-7(8)13/h2-6H,1H3,(H2,14,19)(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYJQZHSIAIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-chlorophenyl)carbamoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4285688.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4285701.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4285704.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4285714.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4285720.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285721.png)
![N-(2,3-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285727.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide](/img/structure/B4285730.png)
![N-[1-(2-thienyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4285741.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4285746.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea](/img/structure/B4285748.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285768.png)